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Compound of Interest

Compound Name: 2-Amino-4,6-difluorobenzoic acid

Cat. No.: B162158

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-4,6-difluorobenzoic acid (CAS No: 126674-77-9), a key intermediate in
pharmaceutical and agrochemical synthesis. Due to the limited availability of direct
experimental spectra in public databases, this guide presents expected spectroscopic
characteristics based on data from structurally related compounds and general principles of
spectroscopic analysis. Detailed experimental protocols for acquiring such data are also

provided.

Physicochemical Properties
Property Value Source
Molecular Formula C7HsF2NO2 --INVALID-LINK--[1]
Molecular Weight 173.12 g/mol --INVALID-LINK--[1]
Appearance Solid --INVALID-LINK--
Purity >96% --INVALID-LINK--[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 2-Amino-4,6-
difluorobenzoic acid. These are predicted values based on the analysis of similar aromatic
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compounds and established spectroscopic principles.

'H NMR (Proton Nuclear Magnetic Resonance)

Spectroscopy

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~6.0-6.5 Doublet of doublets 1H Aromatic H
~6.5-7.0 Doublet of doublets 1H Aromatic H
~5.0 - 6.0 (broad) Singlet 2H -NH:2
~10.0 - 13.0 (broad) Singlet 1H -COOH

Predicted based on typical chemical shifts for aromatic protons in fluorinated and aminated
benzoic acids.[2][3]

3C NMR (Carbon-13 Nuclear Magnetic Resonance)

Spectroscopy

Chemical Shift (6) ppm Assignment
~165-175 -COOH

~160 - 165 (d, JC-F) C-F

~150 - 155 (d, JC-F) C-F

~130 - 140 C-NH:z

~100 - 115 Aromatic C-H
~95 - 105 Aromatic C-H

Predicted based on characteristic chemical shifts for carbons in substituted benzene rings. The
carbon atoms attached to fluorine will exhibit splitting (d) due to C-F coupling.[2]

IR (Infrared) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

3300 - 3500 Medium, Broad N-H stretch (amine)

2500 - 3300 Broad O-H stretch (carboxylic acid)
~1700 Strong C=0 stretch (carboxylic acid)
~1600 Medium N-H bend (amine)

~1500, ~1450 Medium-Strong Aromatic C=C stretch

1200 - 1300 Strong C-N stretch

1100 - 1200 Strong C-F stretch

Predicted based on typical IR absorption frequencies for functional groups present in the

molecule.
Mass Spectrometry (MS) 000000
m/z Relative Intensity (%) Assignment
173 High [M]* (Molecular ion)
156 Moderate [M-OH]*
128 Moderate [M-COOH]*
109 Moderate [M-COOH-F]*

Predicted fragmentation pattern for electron ionization (El) mass spectrometry.[4]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-4,6-difluorobenzoic acid
in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-des or CDCIs) in a standard 5 mm NMR
tube. Ensure the sample is fully dissolved.
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e Instrument Setup:
o Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Set the appropriate acquisition parameters for 1H and 3C NMR, including pulse sequence,
acquisition time, relaxation delay, and number of scans. For 13C NMR, a proton-decoupled
seqguence is typically used.

o Data Acquisition: Acquire the *H and 3C NMR spectra.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra using the residual solvent peak or an internal
standard (e.g., TMS).

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly
used.[5][6]

ATR Method:

o Sample Preparation: No extensive sample preparation is required. Place a small amount of
the solid sample directly onto the ATR crystal.

o Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Record the IR spectrum.

e Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or
acetone) after the measurement.

KBr Pellet Method:

o Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.[5]
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» Pellet Formation: Place the mixture into a pellet die and apply high pressure using a
hydraulic press to form a transparent or translucent pellet.

» Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and
acquire the spectrum.

Mass Spectrometry (MS)

Electron lonization (EI) is a common technique for the analysis of small organic molecules.[4]

[7]

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC).

« lonization: In the ion source, the sample is bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.[4]

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of a chemical compound like 2-Amino-4,6-difluorobenzoic acid.
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Workflow for Spectroscopic Analysis of 2-Amino-4,6-difluorobenzoic Acid
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Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 2-Amino-4,6-
difluorobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b162158#spectroscopic-data-nmr-ir-mass-spec-for-2-
amino-4-6-difluorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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